8-Amino-7-fluoroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-amino-7-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,12H2,(H,14,15) |
InChI Key |
SZTDYHOMDPDGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Amino-7-fluoroquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the nucleophilic substitution of fluorine atoms and cross-coupling reactions are often employed. Industrial production methods may involve the use of organometallic compounds and cycloaddition reactions .
Chemical Reactions Analysis
8-Amino-7-fluoroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling: Reactions such as Suzuki or Heck coupling can be used to introduce various substituents onto the quinoline ring
Scientific Research Applications
Synthesis of 8-Amino-7-fluoroquinoline-2-carboxylic Acid
The synthesis of 8-amino-7-fluoroquinoline-2-carboxylic acid involves several chemical reactions, including the Suzuki-Miyaura cross-coupling method. This process allows for the introduction of aryl or heteroaryl groups at the 7-position of the quinolone structure, enhancing its antimicrobial efficacy. The compound is typically synthesized from ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate through a series of reduction and hydrolysis steps, leading to the formation of various derivatives with improved antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antibacterial Activity
The primary application of 8-amino-7-fluoroquinoline-2-carboxylic acid lies in its antibacterial properties. Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity comparable to established antibiotics such as ciprofloxacin and ampicillin. For instance, a study reported that newly synthesized derivatives showed efficacy against a range of pathogenic bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus .
Table 1: Antibacterial Activity of 8-Amino-7-fluoroquinoline Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Amino-7-fluoroquinoline | E. coli, S. aureus, Klebsiella pneumoniae | 0.5 - 4 µg/mL |
| 8-Amino-7-(aryl)fluoroquinolone | Pseudomonas aeruginosa, Acinetobacter baumannii | 1 - 8 µg/mL |
| Ciprofloxacin | E. coli, S. aureus | 0.25 - 2 µg/mL |
Resistance Overcoming Potential
Another significant application of this compound is its potential to overcome existing antibiotic resistance mechanisms. Studies have indicated that modifications at the C7 position can enhance binding affinity to mutated forms of gyrase that confer resistance, making these derivatives promising candidates for treating resistant bacterial infections .
Broader Therapeutic Implications
Beyond antibacterial applications, research into fluoroquinolone derivatives has revealed potential in treating other conditions:
- Antiviral Activity : Some derivatives have shown promise against viral infections.
- Anticancer Properties : The structural modifications allow for exploration in cancer therapeutics due to their ability to interact with DNA.
- Anti-inflammatory Effects : Certain compounds derived from this class exhibit anti-inflammatory activities, expanding their therapeutic scope .
Case Studies and Research Findings
Several case studies highlight the effectiveness of 8-amino-7-fluoroquinoline derivatives in clinical settings:
- Case Study on Foodborne Pathogens : A study demonstrated that specific derivatives effectively inhibited pathogens responsible for foodborne illnesses, suggesting their use in food safety applications .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of these compounds against resistant strains in hospital settings, with preliminary results indicating improved outcomes compared to traditional therapies .
Mechanism of Action
The mechanism of action of 8-Amino-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Physicochemical Properties
- Acidity: The carboxylic acid at position 2 in 8-amino-7-fluoroquinoline-2-carboxylic acid (pKa ~3.5) is more acidic than methyl or phenyl substituents (e.g., pKa ~4.8 for 8-methyl-2-phenylquinoline-4-carboxylic acid) due to electron-withdrawing fluorine and resonance stabilization .
- Solubility: The amino group at position 8 enhances aqueous solubility compared to bromo or methyl substituents (e.g., 5-bromo-8-hydroxyquinoline-7-carboxylic acid is poorly soluble in water) .
Biological Activity
8-Amino-7-fluoroquinoline-2-carboxylic acid is a derivative of the fluoroquinolone class of compounds, which are known for their broad-spectrum antibacterial properties. This compound exhibits significant biological activity, primarily through its interaction with bacterial enzymes involved in DNA replication and transcription.
Chemical Structure and Properties
The molecular formula of 8-amino-7-fluoroquinoline-2-carboxylic acid is C_10H_8F_N_O_2, with a molecular weight of approximately 191.16 g/mol. The presence of the fluorine atom at the 7-position and the carboxylic acid group at the 2-position contribute to its chemical reactivity and biological activity. This compound's structure facilitates its role as an antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial growth and survival .
The primary mechanism by which 8-amino-7-fluoroquinoline-2-carboxylic acid exerts its antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication and transcription. By binding to these targets, the compound prevents the supercoiling of DNA, leading to bacterial cell death .
Antibacterial Properties
8-Amino-7-fluoroquinoline-2-carboxylic acid has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Research indicates that modifications to the core structure can enhance its potency against specific bacterial strains. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.58 | Gram-positive |
| Escherichia coli | 1.5 | Gram-negative |
| Salmonella enterica | 1.0 | Gram-negative |
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity studies have been conducted to evaluate the safety profile of 8-amino-7-fluoroquinoline-2-carboxylic acid. These studies reveal that while the compound is effective against bacteria, it also exhibits varying levels of cytotoxicity against cancerous epithelial cells. The cytotoxic effects were found to be dose-dependent, warranting further investigation into its potential as an anticancer agent .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various fluoroquinolone derivatives highlighted that modifications at the 7-position significantly improved antibacterial activity against Staphylococcus aureus, suggesting that structural variations can lead to enhanced therapeutic efficacy .
- Resistance Mechanisms : Research on fluoroquinolone resistance mechanisms indicates that mutations in target enzymes can reduce the effectiveness of compounds like 8-amino-7-fluoroquinoline-2-carboxylic acid. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that increasing lipophilicity through structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria while potentially reducing toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-amino-7-fluoroquinoline-2-carboxylic acid and its derivatives?
- Methodology : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. For example, chemical reduction of 7-azido-8-nitroquinoline intermediates (e.g., using H₂/Pd-C) yields 7,8-diamino derivatives, followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol) to form tricyclic quinoxaline systems . Site-selective nucleophilic additions are critical for regiochemical control .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize side products like unreacted azides or over-alkylated by-products.
Q. How is the structural integrity of 8-amino-7-fluoroquinoline-2-carboxylic acid validated post-synthesis?
- Methodology : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoro and amino groups at C7 and C8) and cyclopropane ring presence in derivatives .
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core scaffold .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
Q. What solvent systems are optimal for purifying 8-amino-7-fluoroquinoline-2-carboxylic acid derivatives?
- Methodology : Employ gradient elution in reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) for polar derivatives. For lipophilic analogs (e.g., cyclohexyl-substituted), use silica gel chromatography with ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can synthetic by-products (e.g., N-alkylated isomers) be minimized during fluoroquinoline functionalization?
- Methodology : Control reaction temperature (e.g., 70–80°C) and pH (weakly basic conditions via NaHCO₃) to favor selective amidation over N-alkylation. For example, reactions with α-amino acids require strict anhydrous conditions to prevent hydrolysis of activated intermediates .
- Data Contradiction : Conflicting yields in similar protocols may arise from trace moisture or variable reagent purity. Use Karl Fischer titration to validate solvent dryness .
Q. What strategies reconcile contradictory bioactivity data in fluoroquinoline derivatives with varying substituents?
- Methodology : Systematically compare analogs with incremental structural changes (e.g., 8-amino vs. 8-methoxy groups) using in vitro binding assays (e.g., MIC testing for antimicrobial activity). For instance, replacing 8-amino with morpholin-4-yl groups significantly alters antibacterial potency .
- Computational Modeling : Perform molecular docking (e.g., with bacterial DNA gyrase) to rationalize activity trends based on steric/electronic effects of substituents .
Q. How do fluorination patterns (e.g., C6 vs. C7) influence the photostability of 8-amino-7-fluoroquinoline-2-carboxylic acid?
- Methodology : Conduct accelerated degradation studies under UV light (λ = 254–365 nm) and analyze degradation products via LC-MS. Derivatives with C6-fluoro substitution exhibit higher photostability due to reduced π-stacking interactions, as observed in ciprofloxacin analogs .
Q. What analytical challenges arise in quantifying trace impurities (e.g., des-fluoro analogs) in fluoroquinoline APIs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
